molecular formula C7H6S5 B14288831 6H-1,2,3,4,5-Benzopentathiocine CAS No. 116592-25-7

6H-1,2,3,4,5-Benzopentathiocine

Katalognummer: B14288831
CAS-Nummer: 116592-25-7
Molekulargewicht: 250.5 g/mol
InChI-Schlüssel: UHHKZVQZIZHPCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-1,2,3,4,5-Benzopentathiocine: is an organic compound that belongs to the class of heterocyclic compounds. It is characterized by a benzene ring fused with a pentathiocine ring, which contains five sulfur atoms. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,2,3,4,5-Benzopentathiocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzene derivatives with sulfur-containing reagents. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to facilitate the formation of the pentathiocine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 6H-1,2,3,4,5-Benzopentathiocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring or sulfur atoms.

Wissenschaftliche Forschungsanwendungen

6H-1,2,3,4,5-Benzopentathiocine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases involving sulfur metabolism.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism by which 6H-1,2,3,4,5-Benzopentathiocine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the pentathiocine ring can form bonds with metal ions or other reactive species, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

    Benzothiophene: Contains a benzene ring fused with a thiophene ring (one sulfur atom).

    Dibenzothiophene: Contains two benzene rings fused with a thiophene ring.

    Thiophene: A five-membered ring containing one sulfur atom.

Uniqueness: 6H-1,2,3,4,5-Benzopentathiocine is unique due to the presence of five sulfur atoms in its structure, which imparts distinct chemical reactivity and physical properties compared to other sulfur-containing heterocycles. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

116592-25-7

Molekularformel

C7H6S5

Molekulargewicht

250.5 g/mol

IUPAC-Name

6H-1,2,3,4,5-benzopentathiocine

InChI

InChI=1S/C7H6S5/c1-2-4-7-6(3-1)5-8-10-12-11-9-7/h1-4H,5H2

InChI-Schlüssel

UHHKZVQZIZHPCQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2SSSSS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.